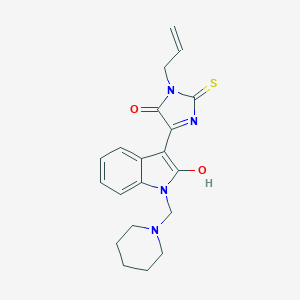
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide, commonly known as PTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTSA is a heterocyclic compound that contains a tetrazole ring, sulfonamide group, and acetamide group.
作用机制
The exact mechanism of action of PTSA is not fully understood. However, it is believed that PTSA exerts its biological activity by inhibiting specific enzymes or receptors in the target cells. For example, PTSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PTSA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, PTSA has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. PTSA has also been shown to exhibit antibacterial and antifungal activities. In addition, PTSA has been shown to reduce the levels of oxidative stress markers in animal models of oxidative stress.
实验室实验的优点和局限性
PTSA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, PTSA also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on PTSA. One possible direction is to explore the potential applications of PTSA in the development of novel materials with unique properties. Another direction is to investigate the molecular mechanism of action of PTSA and identify its specific targets in the target cells. Furthermore, the potential applications of PTSA in the treatment of various diseases, including cancer and inflammatory disorders, should be explored further.
合成方法
PTSA can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-aminobenzenesulfonamide and 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of triethylamine and copper(II) sulfate pentahydrate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
科学研究应用
PTSA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, PTSA has been shown to exhibit promising antimicrobial, anti-inflammatory, and anticancer activities. In material science, PTSA has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, PTSA has been used as a probe to study the structure and function of proteins.
属性
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c16-26(23,24)13-8-6-11(7-9-13)17-14(22)10-25-15-18-19-20-21(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22)(H2,16,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARSSYMARLOOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B476788.png)
![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B476796.png)
![(2E)-4-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B476797.png)
![N-{4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl}acetamide](/img/structure/B476948.png)
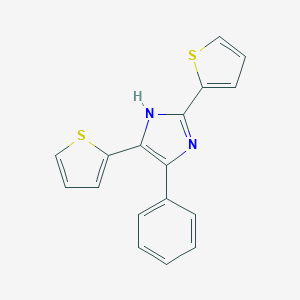
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B477010.png)

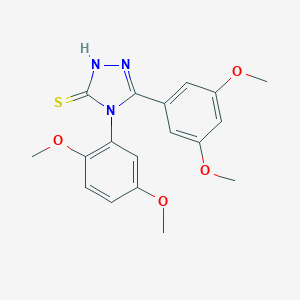
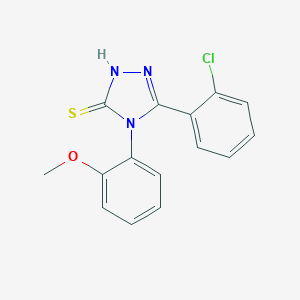
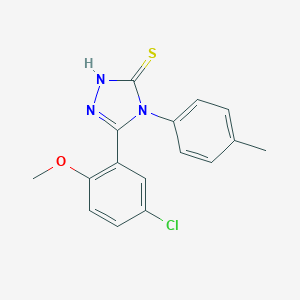
![3-amino-N-(2-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B477042.png)
![N-(4-acetylphenyl)-2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B477073.png)
